Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,3',6'-dihydroxy-2',4',5',7'-tetraiodo-, sodium salt (1:2)
Description
Erythrosin B (EB), also known as FD&C Red No. 3 (CAS 16423-68-0), is a halogenated xanthene dye approved by the FDA for use in foods, drugs, and cosmetics since 1907 . Its chemical formula is C₂₀H₆I₄Na₂O₅, with a molecular weight of 879.86 g/mol . EB exhibits a cherry-pink color and is widely used in confectionery, cake-decorating gels, and dental plaque visualization. Beyond its role as a dye, EB has emerged as a bioactive compound with antiviral properties, particularly against flaviviruses (e.g., Zika (ZIKV), dengue (DENV2), and West Nile viruses (WNV)) via orthosteric inhibition of the NS2B-NS3 protease interaction (IC₅₀-SLC = 15 μM; IC₅₀-pro = low micromolar range) . It also inhibits Biliverdin IXβ reductase (BLVRB), an enzyme involved in heme metabolism, with an IC₅₀ of 0.41 μM .
EB has an excellent safety profile:
- Acute toxicity: LD₅₀ in mice = 2560–6800 mg/kg .
- Developmental toxicity: No adverse effects observed at ≤500 mg/kg/day in animals .
- Human exposure: NOAEL = 60 mg/kg/day; FDA pregnancy Category B .
However, its low oral bioavailability (<10%) limits therapeutic applications without enhanced drug delivery systems (e.g., nanoparticles) .
Properties
Key on ui mechanism of action |
In vitro studies have shown that Erythrosine inhibits the conversion of /thyroxine/ T4 to /triiodothyronine/ T3 in the liver. ... These studies suggest a mechanism of action for the effects of erythrosine in producing thyroid hyperplasia. Inhibition of conversion of T4 to T3 will produce reduced tissue and plasma levels of T3, which will in turn reduce the inhibitory effect of T3 on secretion of /thyroid-stimulating hormone/ TSH. The resultant increased secretion of TSH will stimulate the thyroid, leading to hypertrophy, adenoma formation and possibly malignant changes. |
|---|---|
CAS No. |
16423-68-0 |
Molecular Formula |
C20H8I4NaO5 |
Molecular Weight |
858.9 g/mol |
IUPAC Name |
disodium;2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H8I4O5.Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;/h1-6,25-26H; |
InChI Key |
LYEKJJUGVANNCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I.[Na] |
Appearance |
Solid powder |
Color/Form |
Brown powder Red solid |
density |
0.8-1.0 kg/cu m (limit) |
melting_point |
303 °C |
Other CAS No. |
16423-68-0 |
physical_description |
NKRA; Water or Solvent Wet Solid |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
15905-32-5 (parent cpd) |
shelf_life |
Stable under recommended storage conditions. SRP: Local exhaust ventilation should be applied wherever there is an incidence of point source emissions or dispersion of regulated contaminants in the work area. Ventilation control of the contaminant as close to its point of generation is both the most economical and safest method to minimize personnel exposure to airborne contaminants. Ensure that the local ventilation moves the contaminant away from the worker. |
solubility |
0.7 mg/mL |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Erythrosine B; Erythrosin B; Acid Red 51; C.I. 45430; FD & C Red No.3; E127; 2',4',5',7'-Tetraiodo-3',6'-dihydroxy-spiro[3H-isobenzofuran-1,9'-xanthen]-3-one disodium salt; Tetraiodofluorescein Sodium Salt; Calcoid Erythrosine N; 2,4,5,7-Tetraiodo-3,6-dihydroxyxanthene-9-spiro-1'-3H-isobenzofuran-3'-one disodium salt; 2',4',5',7'-Tetraiodofluorescein, disodium salt; C.I.Food Red 14; Aizen Erythrosine; Tetraiodifluorescein, disodium salt; Spiro[isobenzofuran- 1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-2',4',5',7'-tetraiodo-, disodium salt. |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Erythrosine is synthesized through the iodination of fluorescein. The process involves the following steps:
Preparation of Fluorescein: Fluorescein is synthesized by heating resorcinol and phthalic anhydride in the presence of a zinc chloride catalyst.
Iodination: The fluorescein is then dissolved in a sodium hydroxide solution and reacted with iodine. This step introduces iodine atoms into the fluorescein molecule, resulting in the formation of erythrosine.
Industrial Production Methods
Industrial production of erythrosine follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is typically dried and milled into a fine powder for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Erythrosine undergoes several types of chemical reactions, including:
Oxidation: Erythrosine can be oxidized, leading to the breakdown of the dye molecule.
Reduction: Reduction reactions can alter the color properties of erythrosine.
Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogen exchange reactions often involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Leads to the formation of smaller organic molecules and inorganic iodides.
Reduction: Produces deiodinated derivatives of erythrosine.
Substitution: Results in halogenated derivatives with altered color properties.
Scientific Research Applications
Antimicrobial Photodynamic Therapy
Overview
Erythrosin B has been investigated as a photosensitizer in antimicrobial photodynamic therapy (PDT). This method utilizes light-activated compounds to generate reactive oxygen species that can effectively destroy bacteria.
Mechanism
The efficacy of Erythrosin B in PDT arises from its ability to absorb light at a wavelength around 530 nm, leading to the production of reactive oxygen species that target microbial cells. Studies have demonstrated its effectiveness against Gram-positive bacteria, particularly in complex media like saliva, which is crucial for applications in oral health .
Case Study
In a study involving Streptococcus mutans, a common bacterium associated with dental caries, Erythrosin B incorporated in a gel was applied to the biofilm. Following light activation, significant bacterial reduction was observed, indicating its potential as a preventive treatment against oral infections .
Antiviral Properties
Overview
Erythrosin B has shown promise as an antiviral agent against flaviviruses such as Zika virus (ZIKV) and Dengue virus (DENV). Its mechanism involves inhibiting viral proteases, which are critical for viral replication.
Mechanism
Research indicates that Erythrosin B acts as a potent inhibitor of the NS2B-NS3 protease complex in flaviviruses, displaying low micromolar potency. This inhibition prevents the processing of viral proteins necessary for replication .
Case Studies
- In vitro Studies : Erythrosin B significantly reduced ZIKV titers in human placental and neural progenitor cells. The compound demonstrated a favorable cytotoxicity profile, making it a candidate for therapeutic development .
- In vivo Studies : In mouse models challenged with lethal doses of ZIKV, oral administration of Erythrosin B improved survival rates significantly compared to controls. This highlights its potential for clinical applications in managing flavivirus infections .
Cell Viability Staining
Overview
Erythrosin B serves as an effective alternative to Trypan Blue for assessing cell viability in laboratory settings.
Methodology
In experiments comparing Erythrosin B with traditional staining methods, results indicated that it accurately distinguishes between live and dead cells without the environmental hazards associated with Trypan Blue. This makes it suitable for high-throughput applications in cell counting .
Summary of Applications
Mechanism of Action
Erythrosine exerts its effects primarily through its ability to absorb light at specific wavelengths. This property makes it useful in applications such as staining and imaging. In biological systems, erythrosine can interact with cellular components, aiding in visualization under a microscope. Its photodynamic properties also enable it to generate reactive oxygen species when exposed to light, which can be harnessed in therapeutic applications .
Comparison with Similar Compounds
Structural Analogs: Halogenated Xanthene Dyes
EB belongs to the halogenated xanthene dye family, which includes Phloxine B and Erythrosin extra bluish . These compounds share a xanthene core but differ in halogen substitution (Table 1).
Table 1: Structural and Functional Comparison of Halogenated Xanthenes
Mechanistic Insights :
Functional Analogs: Enzyme Inhibitors and Antivirals
EB’s antiviral activity is distinct from other flavivirus inhibitors:
Table 2: Antiviral and Enzyme Inhibition Profiles
Cell Viability Assay Alternatives
EB serves as a safer alternative to Trypan Blue, a carcinogenic diazo dye, in cell viability assays:
Neurochemical Effects
EB uniquely inhibits neurotransmitter accumulation (e.g., dopamine) in rat brain homogenate at 1 μg/mL, likely via nonspecific membrane interactions . This contrasts with structurally dissimilar dyes (e.g., triarylmethanes) that target specific neural pathways .
Biological Activity
Erythrosin B (EB), a xanthene dye and FDA-approved food additive, has garnered attention for its diverse biological activities, particularly its antiviral properties against flaviviruses such as Zika virus (ZIKV) and Dengue virus (DENV). This article synthesizes recent research findings on the biological activity of erythrosin B, focusing on its mechanisms of action, pharmacokinetics, cytotoxicity, and potential therapeutic applications.
Antiviral Properties
Erythrosin B has been identified as a potent inhibitor of various flaviviruses. Studies have demonstrated that EB effectively reduces viral replication in both in vitro and in vivo models.
- In vitro Studies : EB exhibits broad-spectrum antiviral activity against ZIKV, DENV2, Yellow Fever Virus (YFV), Japanese Encephalitis Virus (JEV), and West Nile Virus (WNV). The half-maximal effective concentration (EC50) values for these viruses are in the low micromolar range, indicating significant antiviral potency. EB operates through a non-competitive inhibition mechanism, targeting the NS2B-NS3 protease complex essential for viral replication .
- In vivo Studies : Research utilizing 3D mini-brain organoid models and mouse models has shown that EB significantly improves survival rates in mice infected with lethal doses of ZIKV. In these models, EB was effective in preventing neurological damage associated with the virus .
The antiviral mechanism of erythrosin B involves its binding to the NS3 protease of flaviviruses. Docking studies have revealed that EB binds to critical residues within the protease's active site, disrupting its function:
- Binding Sites : Key residues identified include Y23, I25, Q28, F46, and L58. Among these, Y23, I25, F46, and L58 are highly conserved across flavivirus species, underscoring the potential for EB as a broad-spectrum antiviral agent .
Pharmacokinetics
Pharmacokinetic studies reveal that erythrosin B is rapidly absorbed following administration.
| Administration Route | Dose (mg/kg) | Time to Peak Concentration | Half-life (t1/2) |
|---|---|---|---|
| Intraperitoneal | 50 | 15 minutes | ~2 hours |
| Oral | 100 | 20 minutes | ~3 hours |
Despite rapid absorption, oral bioavailability is limited compared to intraperitoneal administration due to lower peak concentrations and area under the curve (AUC) values .
Cytotoxicity
Cytotoxicity assessments indicate that erythrosin B has a favorable safety profile:
- Human Cell Lines : EB exhibits low toxicity towards human placental epithelial cells and neural progenitor cells at concentrations required for antiviral activity. Significant cytotoxic effects are only observed at concentrations exceeding 150 μM .
Structure-Activity Relationship
Limited structure-activity relationship (SAR) studies have been conducted to optimize the efficacy of erythrosin B derivatives. Modifications on the xanthene ring often result in diminished antiviral activity; however, substituents on the isobenzofuran ring can enhance activity without compromising safety .
Case Studies
Recent case studies highlight the therapeutic potential of erythrosin B:
- Zika Virus Infection : In a controlled study using human neural progenitor cells infected with ZIKV, treatment with EB resulted in a significant reduction in viral load while preserving cell viability .
- Dengue Virus : Similar findings were observed in studies involving DENV2, where EB effectively inhibited viral replication with minimal cytotoxic effects .
Q & A
Q. How can computational models predict Erythrosin B’s behavior in novel solvent systems?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
